
2-(2-Fluorophenyl)-2-(4-oxopentanamido)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid is an organic compound that features a fluorinated phenyl group, an oxopentanamido group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as fluorine gas or N-fluorobenzenesulfonimide.
Amidation Reaction: The fluorophenyl intermediate is then subjected to an amidation reaction with 4-oxopentanoic acid. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the amide intermediate is reacted with a suitable acetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxopentanamido group, potentially converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity, while the oxopentanamido and acetic acid moieties can contribute to the overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chlorophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-iodophenyl)-2-(4-oxopentanamido)acetic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-2-(4-oxopentanamido)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced binding interactions. These characteristics can make it more suitable for certain applications compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C13H14FNO4 |
|---|---|
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-(4-oxopentanoylamino)acetic acid |
InChI |
InChI=1S/C13H14FNO4/c1-8(16)6-7-11(17)15-12(13(18)19)9-4-2-3-5-10(9)14/h2-5,12H,6-7H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
JLVVUIMPUKUXON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)NC(C1=CC=CC=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


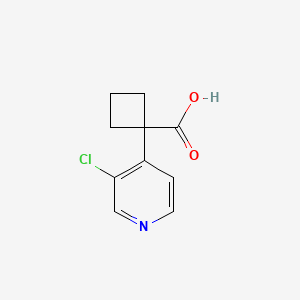


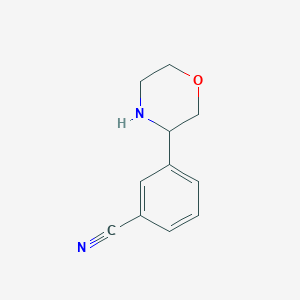
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
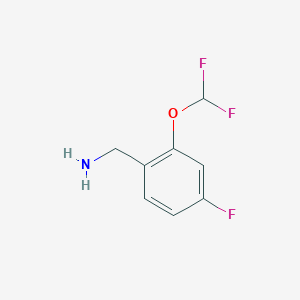
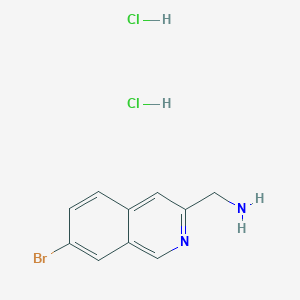
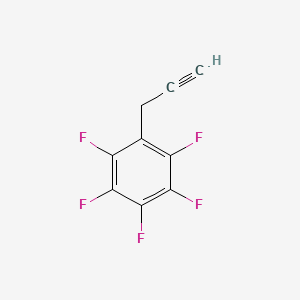
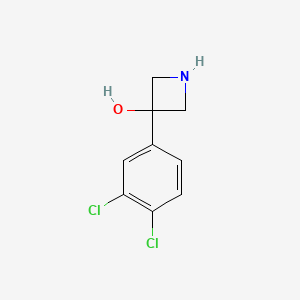

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
